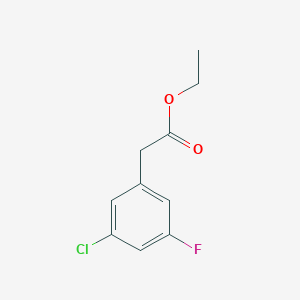
Ethyl 3-chloro-5-fluorophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-5-fluorophenylacetate is an organic compound with the molecular formula C10H10ClFO2. It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-chloro-5-fluorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. This method provides a straightforward route to the ester, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-5-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-5-fluorophenylacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents for the reduction of esters.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetates depending on the nucleophile used.
Hydrolysis: The primary products are 3-chloro-5-fluorophenylacetic acid and ethanol.
Reduction: The major product is 3-chloro-5-fluorophenylethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of ethyl 3-chloro-5-fluorophenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 3-chloro-5-fluorophenylacetic acid, which may interact with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloro-5-fluorophenylacetate can be compared with other similar compounds such as:
Ethyl 3-chlorophenylacetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 3-fluorophenylacetate: Lacks the chlorine atom, which can affect its chemical properties and applications.
Ethyl 3-bromo-5-fluorophenylacetate:
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H10ClFO2 |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
ethyl 2-(3-chloro-5-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
FJINHYIPNUDKIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC(=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















